(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide
Description
(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide is a structurally complex molecule featuring a propenamide backbone with distinct substituents:
- A tert-butyl group at the 4-position of the phenyl ring, enhancing lipophilicity and steric bulk.
- A cyano group at the 2-position, contributing electron-withdrawing effects.
- A hydroxy group at the 3-position, enabling hydrogen bonding.
- A 2-fluoro-5-methylphenyl amide moiety, which may influence target binding and metabolic stability.
Properties
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxyprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-13-5-10-17(22)18(11-13)24-20(26)16(12-23)19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,25H,1-4H3,(H,24,26)/b19-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHKSDYRLSZKEF-MNDPQUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=C(C=C2)C(C)(C)C)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)NC(=O)/C(=C(/C2=CC=C(C=C2)C(C)(C)C)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure features a cyano group , a hydroxy group , and a tert-butyl phenyl group , which contribute to its biological properties. The presence of fluorine in the structure is believed to enhance lipophilicity and modulate biological activity.
1. Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydroxy-2-propenamides have been identified as histone deacetylase (HDAC) inhibitors, which can induce differentiation and apoptosis in tumor cells . The specific compound under review may also share similar mechanisms due to its structural features.
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Vorinostat | 0.57 | HDAC inhibition |
| SF5-Vorinostat | 0.32 | Enhanced HDAC inhibition |
| (Z)-3-... | TBD | Potential HDAC inhibition |
2. Neuroprotective Effects
The compound's potential neuroprotective effects are noteworthy, particularly in the context of Alzheimer's disease. Similar compounds have been studied for their ability to inhibit amyloid-beta aggregation and reduce neuroinflammation. For example, a related compound demonstrated moderate protective effects against Aβ-induced cell death in astrocytes by reducing TNF-α levels and free radicals .
Case Study: Neuroprotective Effects
A study involving the administration of a related compound showed that it could inhibit amyloidogenesis in vitro and in vivo, suggesting that (Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide may similarly affect amyloid-beta dynamics.
The biological activity of (Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide may involve multiple pathways:
- HDAC Inhibition : Similar compounds have shown effectiveness as HDAC inhibitors, leading to altered gene expression involved in cancer progression .
- Inhibition of β-secretase : Compounds with structural similarities have demonstrated the ability to inhibit β-secretase activity, crucial for amyloid-beta formation .
Comparison with Similar Compounds
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
- Key Differences :
- Replaces the tert-butyl group with a 5-fluoro-2-isopropoxybenzamide.
- Contains a chloro-fluoro-phenyl group instead of a fluoro-methylphenyl.
- Implications : The isopropoxy group may reduce metabolic stability compared to the tert-butyl group, while the additional fluorine could enhance electronegativity .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences :
- Simpler benzamide structure lacking the propenamide backbone.
- Features a trifluoromethyl group, which increases resistance to enzymatic degradation.
- Implications: The absence of the hydroxy and cyano groups in flutolanil may limit hydrogen-bonding interactions critical for target engagement .
Enzyme-Inducing Antioxidants
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Structural Similarities : Shares the tert-butyl and hydroxy groups.
- Functional Differences: BHA lacks the amide and cyano groups, focusing instead on aryl methoxy substituents.
- Biological Activity : BHA elevates hepatic glutathione S-transferase (GST) activity by 5- to 10-fold in mice, protecting against mutagenic metabolites .
- Relevance : The tert-butyl group in the target compound may similarly enhance GST induction, though its amide structure could alter bioavailability .
Stereochemical and Electronic Effects
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]prop-2-enamide
- Key Differences :
- Replaces tert-butyl with a benzodioxol group, introducing electron-donating effects.
- Incorporates a difluoromethylthio group, enhancing hydrophobicity.
- Implications : The Z-configuration in both compounds may enforce planar conformations, but the benzodioxol group could alter metabolic pathways compared to tert-butyl .
Data Tables
Table 2: Structural Comparison of Amide Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-[4-(tert-butyl)phenyl]-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-2-propenamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Coupling Reactions : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the tert-butylphenyl and fluoromethylphenyl groups. Evidence from analogous syntheses shows that bis(pinacolato)diboron and palladium(II) acetate in 1,4-dioxane at 95°C efficiently facilitate aryl-aryl bond formation .
Cyano Group Introduction : React intermediates with trimethylsilyl cyanide (TMSCN) under acidic conditions, followed by deprotection .
Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) for intermediate isolation and preparative HPLC (C18 column, acetonitrile/water mobile phase) for final purification .
Q. How can researchers confirm the stereochemical configuration (Z) of the propenamide moiety?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., L-proline derivatives) to resolve the double-bond geometry .
- NOESY NMR : Detect spatial proximity between the tert-butylphenyl proton and the hydroxy group to confirm the Z-configuration. A 600 MHz NMR with DMSO-d₆ as solvent is recommended for high-resolution analysis .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor for impurities at 254 nm and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~423.4 Da) .
- FT-IR Spectroscopy : Identify key functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹, C≡N at 2200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental solubility/stability data?
- Methodological Answer :
- pH-Dependent Solubility Studies : Prepare buffered solutions (pH 1–12) and measure solubility via nephelometry. Compare with computational predictions (e.g., COSMO-RS) to identify discrepancies caused by protonation states .
- Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and oxidative conditions (3% H₂O₂). Analyze degradation products via LC-MS to refine stability models .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis reactions. A KIE >1 indicates rate-limiting protonation .
- DFT Calculations : Model transition states for cyano group hydrolysis at the B3LYP/6-311+G(d,p) level. Validate with experimental activation energy from Arrhenius plots .
Q. How does the fluorine substituent on the phenyl ring influence electronic properties and bioactivity?
- Methodological Answer :
- Hammett Analysis : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SNAr reactions to quantify electron-withdrawing effects .
- Molecular Dynamics Simulations : Map electrostatic potential surfaces (EPS) to visualize fluorine’s impact on ligand-receptor binding (e.g., androgen receptor docking studies) .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Temperature Control : Maintain reactions at –20°C during cyanide addition to suppress epimerization .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to shield the hydroxy group during coupling steps, followed by TBAF deprotection .
Q. How can researchers identify and quantify degradation products under accelerated storage conditions?
- Methodological Answer :
- LC-HRMS : Employ a Q-TOF mass spectrometer in MSE mode to fragment unknown peaks. Match fragments to in-silico libraries (e.g., mzCloud) .
- Stability-Indicating Assays : Validate method specificity by spiking samples with synthetic degradation markers (e.g., hydrolyzed cyano derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
